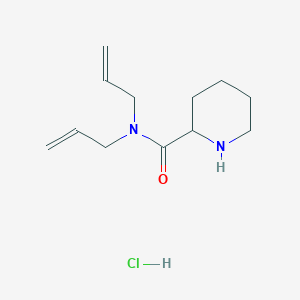

N,N-Diallyl-2-piperidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h3-4,11,13H,1-2,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUAOMWGRFNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes. One common method involves the reaction of allyl chloride with piperidine . The reaction conditions typically require anhydrous conditions and a suitable solvent such as dichloromethane.

Industrial Production Methods: : On an industrial scale, the production of N,N-Diallyl-2-piperidinecarboxamide hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: : N,N-Diallyl-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: : For oxidation reactions, reagents such as chromium(VI) oxide or peroxides may be used. Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

N,N-Diallyl-2-piperidinecarboxamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of various chemical derivatives which can be utilized in pharmaceutical chemistry and materials science. The compound is often employed as an intermediate in the preparation of bioactive compounds, enhancing the efficiency of synthetic pathways.

Biology

In biological research, this compound is instrumental in studying the effects of piperidine derivatives on biological systems. It has been used to investigate enzyme inhibition and receptor binding, contributing to the understanding of biochemical processes. Notably, it has shown potential as a tool for exploring the pharmacological activities of related compounds.

Medicine

The medicinal applications of this compound are particularly promising. Its derivatives have been reported to exhibit various pharmacological activities, including:

- Antimicrobial Properties : Effective against several bacterial strains, including those resistant to conventional antibiotics.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in preclinical models.

- Analgesic Effects : Potential use in pain management therapies due to its ability to modulate pain signaling pathways.

Industrial Applications

In the industrial sector, this compound is utilized in producing agrochemicals, dyes, and polymers. Its ability to function as a versatile intermediate makes it valuable for developing various chemical products.

The biological activity of this compound has been documented through several studies:

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.

-

Anti-inflammatory Research :

- In a murine model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers and joint swelling, indicating its therapeutic potential for inflammatory diseases.

- Cancer Research :

Mechanism of Action

The mechanism by which N,N-Diallyl-2-piperidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Piperidine/Pyrrolidine Derivatives

Physicochemical and Functional Differences

Allyl groups’ unsaturated bonds may confer reactivity, necessitating storage conditions that avoid light or oxidants, similar to precautions noted for N,N-dimethyl-2-pyrrolidinecarboxamide hydrochloride .

Biological Activity :

- The benzofuran-substituted analog () demonstrates how aromatic moieties can target central nervous system (CNS) receptors, suggesting that the target compound’s allyl groups might interact with lipid-rich tissues or enzymes.

- Pyridinyl and dihydrochloride derivatives () highlight the role of salt forms in solubility and bioavailability, though the target compound’s hydrochloride salt may offer balanced dissolution and stability.

Safety Profiles: N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride is noted as low-toxicity under normal conditions but reactive with oxidants . The target compound’s allyl groups may necessitate stricter handling protocols due to higher reactivity.

Research and Application Insights

- Pharmaceutical Potential: Piperidine carboxamides are frequently explored as intermediates in drug synthesis. The target compound’s allyl groups could be tailored for similar applications.

- Agrochemical Relevance : lists piperidinium chlorides as pesticides (e.g., mepiquat chloride), implying that the target compound’s structure might be modified for herbicidal or growth-regulating uses.

- Analytical Challenges : Methods for benzydamine hydrochloride quantification () and metformin hydrochloride formulation () underscore the importance of salt form stability in drug development, a consideration applicable to the target compound.

Biological Activity

N,N-Diallyl-2-piperidinecarboxamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its piperidine backbone with two allyl groups attached to the nitrogen atom. This structural configuration is significant for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound exhibited a dose-dependent inhibition of bacterial growth, with lower MIC values indicating higher potency. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have been conducted to evaluate the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| HaCaT (Human Keratinocytes) | >50 | >6 |

| HeLa (Cervical Cancer) | 8 | 4 |

The selectivity index (SI) is calculated as the ratio of IC50 values for non-cancerous cells to those for cancerous cells. An SI greater than 1 indicates a favorable safety profile, suggesting that the compound is less toxic to normal cells compared to cancer cells.

The biological activity of this compound can be attributed to its interaction with G protein-coupled receptors (GPCRs). Research indicates that this compound may modulate pathways associated with inflammation and pain perception.

Case Study: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory conditions.

Q & A

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using kinetic modeling (e.g., zero-order or first-order degradation kinetics) to predict shelf-life under stress conditions (e.g., 40°C/75% relative humidity) . Pair this with liquid chromatography-mass spectrometry (LC-MS) to identify degradation products, referencing protocols for related hydrochlorides .

Q. What experimental strategies are effective for elucidating the degradation pathways of this compound in aqueous media?

- Methodological Answer: Perform forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV/Vis or gas chromatography (GC) to isolate and characterize breakdown products . Compare results with computational predictions (e.g., density functional theory (DFT) for bond dissociation energies) to validate proposed mechanisms .

Q. How can computational modeling enhance the design of formulations incorporating this compound?

- Methodological Answer: Use molecular docking simulations to predict interactions between the compound and excipients (e.g., sucrose or sodium molybrate), leveraging physicochemical data (logP, pKa) from databases like NIST Chemistry WebBook . Validate predictions with in vitro dissolution testing and viscosity measurements .

Q. What approaches mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer: Implement design of experiments (DoE) to assess critical process parameters (e.g., reaction time, solvent purity) and identify optimal conditions. Use statistical tools like ANOVA to analyze variance and refine protocols . Cross-reference with quality control data from analogous compounds (e.g., pyridoxine hydrochloride) to establish acceptance criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.